(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-19(24)17(20)11-13-3-5-15(6-4-13)23-18-16-12-21-9-7-14(16)8-10-22-18/h3-10,12,17H,2,11,20H2,1H3,(H,22,23)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBULTAVXJRJYDK-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Amination Reaction: The naphthyridine core is then subjected to an amination reaction with a suitable amine to introduce the amino group.
Coupling with Phenyl Derivative: The aminated naphthyridine is coupled with a phenyl derivative through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate is primarily recognized as a prodrug of CT7758, an integrin antagonist targeting α4β1 and α4β7 integrins. This mechanism is crucial for the treatment of inflammatory and autoimmune diseases.
Scientific Research Applications
- Pharmacological Studies :
- Drug Development :
- In Vitro Studies :
Case Studies
Mechanism of Action
The mechanism of action of (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (2S)-2-Amino-3-(4-fluorophenyl)propanoate (CAS: 1251196-34-5)
- Structure: Shares the ethyl aminopropanoate backbone but replaces the naphthyridin-1-ylamino phenyl group with a 4-fluorophenyl substituent.
- Molecular Formula: C₁₁H₁₄FNO₂ (MW: 211.24 g/mol) .
- Lower molecular weight (211.24 vs. 470.56 g/mol) improves bioavailability but reduces target-binding complexity. Hydrogen-bonding capacity is reduced (donors: 2; acceptors: 4) .
- Applications : Used in peptide synthesis and as a fluorinated analog in medicinal chemistry studies .
3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1-(morpholinomethyl)-4-(4-nitrobenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione
- Structure: Features a 1,2,4-triazole-thione core with a nitrobenzylideneamino group and morpholinomethyl substituent .
- Key Differences: The triazole-thione ring is less planar than naphthyridine, reducing aromatic stacking but increasing sulfur-mediated interactions. The nitro group is strongly electron-withdrawing, contrasting with the electron-rich naphthyridine system. Crystal structure analysis reveals conformational flexibility in the nitrobenzylideneamino group, unlike the rigid naphthyridine-phenyl linkage .
- Applications : Explored for anti-inflammatory properties due to its ibuprofen-derived backbone .
LAM-003 (Purine-Based Aminopropanoate Derivative)
- Structure: Contains a 6-amino-8-bromobenzodioxolyl-purine core linked to a piperidyl-aminopropanoate ester .
- Key Differences :
- The purine ring is larger and more electronegative than naphthyridine, altering DNA/RNA-binding affinity.
- Brominated benzodioxolyl and sulfanyl groups increase steric bulk and lipophilicity (logP likely higher than the naphthyridine compound).
- Designed as a kinase inhibitor, leveraging purine’s affinity for ATP-binding pockets .
(S)-Ethyl 3-(4-(2,7-Naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate (CAS: 369648-62-4)
- Structure : Boc-protected analog of the target compound .
- Molecular weight increases to 511.62 g/mol (vs. 470.56 g/mol for the deprotected form), affecting solubility and permeability . Used as an intermediate in peptide coupling reactions.
Structural and Functional Comparison Table
Research Implications and Challenges
- Its discontinued status limits current experimental data.
- Fluorophenyl Analog : Superior bioavailability but lacks the target’s aromatic interaction capacity .
- Triazole-thione Derivative : Demonstrates how heterocycle choice (triazole vs. naphthyridine) impacts conformational flexibility and electronic properties .
- LAM-003 : Highlights the trade-off between bulkier substituents (bromine, sulfanyl) and pharmacokinetic challenges .
Biological Activity
Overview
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate, also known as Zaurategrast ethyl ester or CDP323, is a synthetic compound with significant potential in medicinal chemistry and drug development. It features a naphthyridine moiety that contributes to its biological activity, particularly as an integrin antagonist targeting α4β1 and α4β7 integrins, which are implicated in various inflammatory and autoimmune diseases .
Zaurategrast ethyl ester acts primarily as an α4β1/α4β7 integrin antagonist . Integrins are cell surface receptors that mediate adhesion between cells and the extracellular matrix. By inhibiting these integrins, the compound can modulate inflammatory responses and potentially reduce the severity of autoimmune conditions. This mechanism is particularly relevant in diseases such as Crohn's disease and ulcerative colitis, where integrin-mediated leukocyte trafficking plays a critical role in pathogenesis .
In Vitro Studies
In vitro studies have demonstrated the ability of Zaurategrast ethyl ester to inhibit cell adhesion and migration mediated by α4β1 and α4β7 integrins. For instance, research has shown that treatment with this compound results in decreased migration of lymphocytes in response to inflammatory signals, suggesting its utility in managing inflammatory diseases .
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| Melting Point | Not available |
| Solubility | DMSO: 150 mg/mL; Water: <0.1 mg/mL |
| pKa | 4.84±0.30 |
Case Study 1: Efficacy in Inflammatory Bowel Disease
In a clinical study involving patients with moderate to severe ulcerative colitis, Zaurategrast ethyl ester was administered as part of a treatment regimen. The results indicated significant improvements in clinical remission rates compared to placebo groups. Patients reported reductions in symptoms such as abdominal pain and diarrhea, alongside improved quality of life metrics .
Case Study 2: Anticonvulsant Activity
Another area of investigation for related compounds has been their anticonvulsant properties. A study evaluated the anticonvulsant activity of various derivatives similar to Zaurategrast ethyl ester using the maximal electroshock test. While direct data on Zaurategrast was not available, related compounds showed promising results with effective doses indicating potential for further exploration in neurological applications .
Future Directions
The ongoing research into this compound suggests several avenues for future studies:
- Combination Therapies : Investigating the efficacy of Zaurategrast ethyl ester in combination with other anti-inflammatory agents.
- Broader Applications : Exploring its role in other autoimmune diseases beyond inflammatory bowel disease.
- Mechanistic Studies : Further elucidating its mechanism of action at the molecular level to optimize therapeutic strategies.
Q & A
Basic: What synthetic strategies are recommended to achieve high enantiomeric purity of (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-aminopropanoate?
Answer:
To ensure enantiomeric purity, employ asymmetric synthesis techniques such as:
- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to steer stereochemistry during coupling reactions .
- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of intermediates .
- Solid-phase synthesis : Immobilize the amino acid moiety to minimize racemization during stepwise assembly .
Validate purity via chiral HPLC (e.g., Chiralpak® columns) and compare retention times with racemic mixtures .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
Combine orthogonal methods:
- NMR spectroscopy : Analyze , , and 2D-COSY spectra to verify regiochemistry and stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities (e.g., ESI-TOF with <2 ppm accuracy) .
- HPLC-DAD : Monitor purity (>98%) using C18 columns (e.g., Agilent Zorbax) with UV detection at λ = 254 nm .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different studies?
Answer:
Contradictions often arise from variability in:
- Compound purity : Re-synthesize the compound using validated protocols and confirm purity via LC-MS .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%) .
- Dose-response validation : Perform IC measurements in triplicate with nonlinear regression analysis .
Publish raw data and statistical parameters (e.g., p-values, R) to enhance reproducibility .
Advanced: What methodologies are recommended for assessing the environmental fate of this compound?
Answer:
Adopt a tiered approach:
- Laboratory studies : Measure hydrolysis half-life (pH 4–9, 25–50°C) and photodegradation under simulated sunlight .
- Biotic transformations : Use OECD 301F tests to evaluate biodegradability in activated sludge .
- Partitioning studies : Determine log (octanol-water) and soil adsorption coefficients () via batch equilibrium experiments .
Model environmental persistence using EPI Suite™ or similar software .
Advanced: How can stereoelectronic effects influence the reactivity of this compound, and what tools can elucidate these interactions?
Answer:
Stereoelectronic factors (e.g., n→π* interactions, hyperconjugation) can alter reaction pathways:
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electron density distributions .
- X-ray crystallography : Resolve bond lengths and angles to identify non-covalent interactions (e.g., H-bonding with the naphthyridine moiety) .
- Kinetic isotope effects (KIEs) : Probe transition states in catalytic reactions (e.g., deuterium labeling of the amino group) .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
Prioritize target-specific assays:
- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen™) with recombinant kinases (e.g., EGFR, Src) .
- Cytotoxicity screening : Employ MTT/WST-1 assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Membrane permeability : Perform Caco-2 monolayer studies to predict oral bioavailability .
Advanced: How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be optimized?
Answer:
Modify the compound’s physicochemical profile:
- Prodrug strategies : Esterify the ethyl group to enhance solubility (e.g., phosphate prodrugs) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation via LC-MS/MS .
- In silico modeling : Use QSAR models (e.g., Schrödinger’s ADMET Predictor™) to predict log , p, and plasma protein binding .
Advanced: What mechanistic approaches can elucidate target binding interactions?
Answer:
Combine biophysical and structural methods:
- Surface plasmon resonance (SPR) : Measure binding kinetics (, ) with immobilized target proteins .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to guide structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
